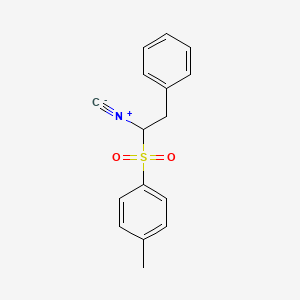

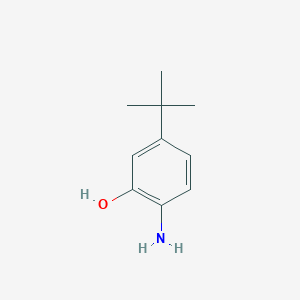

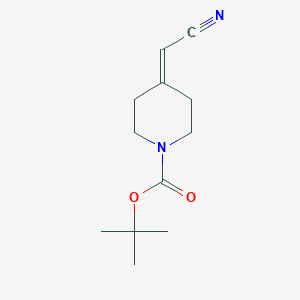

![molecular formula C7H7N3O B1283553 4-氨基-1H-苯并[d]咪唑-2(3H)-酮 CAS No. 75370-65-9](/img/structure/B1283553.png)

4-氨基-1H-苯并[d]咪唑-2(3H)-酮

描述

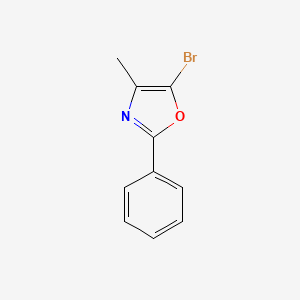

4-Amino-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an imidazole ring fused to a benzene ring, with an amino group at the 4-position. This structure is a versatile scaffold in medicinal chemistry due to its resemblance to nucleotides and its ability to interact with biological targets .

Synthesis Analysis

The synthesis of 4-amino-1H-benzo[d]imidazol-2(3H)-one derivatives has been achieved through various methods. One approach involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, leading to an efficient synthesis with excellent yield . Another method utilizes thiamine hydrochloride as a catalyst in a one-pot synthesis involving 2-aminobenzimidazole, aldehyde, and β-dicarbonyl compound in water, highlighting the use of environmentally benign solvents . Additionally, the compound has been used as a template in the enantioselective synthesis of α-amino acid derivatives, showcasing its utility in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of 4-amino-1H-benzo[d]imidazol-2(3H)-one derivatives has been studied using various spectroscopic techniques. UV-vis, FT-IR, and 1H NMR spectroscopy, along with elemental analysis, have been employed to characterize the synthesized compounds . Single crystal X-ray analysis has been used to study the electronic and spatial structure of related molecules, providing insights into the types of interactions that govern crystal formation, such as hydrogen bonding and stacking interactions .

Chemical Reactions Analysis

4-Amino-1H-benzo[d]imidazol-2(3H)-one serves as a precursor in the formation of various chemical structures. It has been used to prepare phenylazopyrimidone dyes, which exhibit varying absorption abilities depending on the substituents and solvent conditions . The compound's reactivity has also been harnessed in the synthesis of triazole derivatives, which have shown potential pharmacological activity, such as anti-hepatitis B activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-1H-benzo[d]imidazol-2(3H)-one and its derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the absorption properties of the phenylazopyrimidone dyes derived from it . The compound's ability to form stable crystals through hydrogen bonding and stacking interactions is indicative of its solid-state properties . Furthermore, the antimicrobial activity of some derivatives has been evaluated, with certain compounds showing activity comparable to standard antibiotics .

科学研究应用

有机合成

4-氨基-1H-苯并[d]咪唑-2(3H)-酮: 是合成各种有机化合物的关键中间体。它的咪唑环是构建更复杂分子的重要骨架。 近年来,取代咪唑的合成研究突出了这类化合物在日常生活中的重要性,强调了咪唑形成过程中构建的键 .

药物化学

苯并咪唑核是药物发现中的重要药效团。它充当天然核苷酸的生物电子等排体,使其能够有效地与蛋白质和酶相互作用。 这种相互作用使其成为药物化学中的重要骨架,用于创造具有广泛药理活性的化合物,包括抗病毒、抗肿瘤、降压和抗炎作用 .

酶抑制

含有苯并咪唑核的化合物,如4-氨基-1H-苯并[d]咪唑-2(3H)-酮,已被用于发现酶抑制剂。 例如,它们已被用于开发针对 Syk(脾酪氨酸激酶)等酶的有效抑制剂,这些酶在免疫细胞的信号通路中至关重要 .

抗增殖剂

苯并咪唑的结构基序也因其对各种癌细胞系的抗增殖特性而被探索。 4-氨基-1H-苯并[d]咪唑-2(3H)-酮的衍生物已被合成并评估其抑制癌细胞(如前列腺癌、肺癌和宫颈癌细胞)生长的能力 .

作用机制

Target of Action

The compound 4-Amino-1H-benzo[d]imidazol-2(3H)-one, also known as 4-amino-1,3-dihydrobenzimidazol-2-one, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit the Syk enzyme, which plays a key role in the B cell receptor signaling pathway .

Biochemical Pathways

For instance, inhibition of the Syk enzyme could affect the B cell receptor signaling pathway .

Pharmacokinetics

The drug-likeness properties of benzimidazole derivatives suggest that they could have good bioavailability .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory effects . Some benzimidazole derivatives have also been found to inhibit microtubule assembly formation .

未来方向

属性

IUPAC Name |

4-amino-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUSTVNWMJXDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567057 | |

| Record name | 4-Amino-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75370-65-9 | |

| Record name | 4-Amino-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

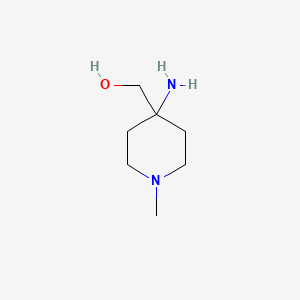

![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)